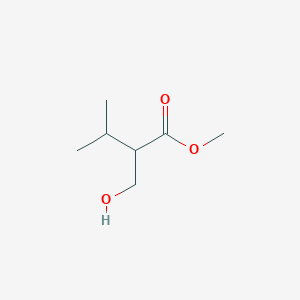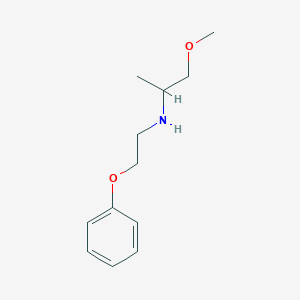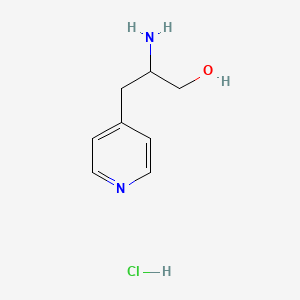
2-Amino-3-(pyridin-4-yl)propan-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(pyridin-4-yl)propan-1-ol hydrochloride is an organic compound with the molecular formula C8H12N2O·HCl It is a derivative of pyridine and is characterized by the presence of an amino group and a hydroxyl group attached to a propan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(pyridin-4-yl)propan-1-ol hydrochloride typically involves the reaction of pyridine derivatives with appropriate reagents. One common method includes the reduction of 2-nitro-3-(pyridin-4-yl)propan-1-ol using hydrogen gas in the presence of a palladium catalyst. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure hydrogenation and efficient purification techniques, such as crystallization or chromatography, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(pyridin-4-yl)propan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Formation of 2-oxo-3-(pyridin-4-yl)propan-1-ol.
Reduction: Formation of 2-amino-3-(pyridin-4-yl)propan-1-ol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-3-(pyridin-4-yl)propan-1-ol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-3-(pyridin-4-yl)propan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(pyridin-3-yl)propan-1-ol
- 2-Amino-3-(pyridin-2-yl)propan-1-ol
- 3-(Pyridin-2-yl)propan-1-ol
Uniqueness
2-Amino-3-(pyridin-4-yl)propan-1-ol hydrochloride is unique due to the position of the amino group on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. This positional isomerism can lead to different binding affinities and selectivities in biological systems, making it a valuable compound for targeted research applications.
Properties
Molecular Formula |
C8H13ClN2O |
|---|---|
Molecular Weight |
188.65 g/mol |
IUPAC Name |
2-amino-3-pyridin-4-ylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C8H12N2O.ClH/c9-8(6-11)5-7-1-3-10-4-2-7;/h1-4,8,11H,5-6,9H2;1H |
InChI Key |
VBYVOUKPGQGYBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1CC(CO)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(Propylamino)butyl]phenol](/img/structure/B13297236.png)
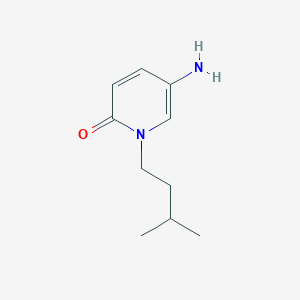
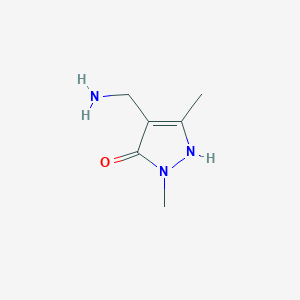
![(Butan-2-yl)[(4-fluoro-3-methylphenyl)methyl]amine](/img/structure/B13297247.png)
![1,8,10,12-Tetraazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one](/img/structure/B13297248.png)
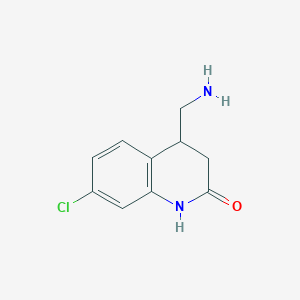
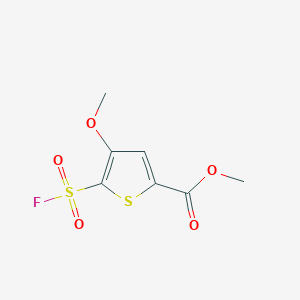
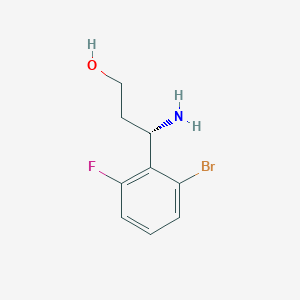
![tert-butyl (4aR,9bS)-8-fluoro-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole-2-carboxylate](/img/structure/B13297265.png)
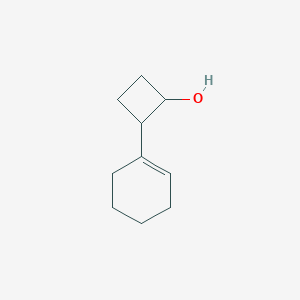

![N-{2-[(3-methylbutan-2-yl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13297300.png)
